An In-depth Technical Guide to Diallyl Selenide: Structure, Synthesis, and Biological Frontiers
An In-depth Technical Guide to Diallyl Selenide: Structure, Synthesis, and Biological Frontiers
Abstract
Diallyl selenide (DASe), a synthetic organoselenium compound, is emerging as a molecule of significant interest in chemoprevention and therapeutics. Structurally analogous to diallyl sulfide (DAS), a well-known flavor component of garlic, DASe demonstrates markedly superior biological activity, particularly in anticancer applications.[1][2] This guide provides a comprehensive technical overview of diallyl selenide, consolidating current knowledge on its chemical structure, physicochemical properties, synthesis methodologies, and mechanisms of action. By synthesizing data from foundational studies, this document aims to serve as a critical resource for researchers exploring the therapeutic potential of novel organoselenium agents.
Chemical Structure and Physicochemical Properties
Diallyl selenide (C₆H₁₀Se) is a symmetrical selenide featuring a central selenium atom bonded to two allyl groups.[3] This structure is fundamental to its reactivity and biological function, distinguishing it from its sulfur counterpart, diallyl sulfide.
Molecular Structure
The molecule consists of two prop-2-en-1-yl groups linked by a selenium atom. The presence of the selenium heteroatom and the terminal double bonds on the allyl chains are key features governing its chemical behavior.
Caption: Chemical structure of Diallyl Selenide (C₆H₁₀Se).
Physicochemical Data
The distinct physicochemical properties of diallyl selenide, when compared to its sulfur analog diallyl sulfide, underscore the impact of substituting sulfur with selenium. A summary of these properties is presented below.
| Property | Diallyl Selenide (DASe) | Diallyl Sulfide (DAS) |
| Molecular Formula | C₆H₁₀Se | C₆H₁₀S |
| Molecular Weight | 161.1 g/mol [4] | 114.21 g/mol [5] |
| Appearance | - (Data not widely available) | Colorless liquid[6] |
| Odor | - (Expected to be pungent) | Strong garlic-like odor[6] |
| Boiling Point | 75-77 °C at 50 mmHg[7] | 139 °C at 760 mmHg[6] |
| Density | - | 0.888 g/cm³ at 27 °C[6] |
| Solubility | Insoluble in water | Practically insoluble in water[6] |
| SMILES | C=CC[Se]CC=C[3] | C=CCSCC=C[5] |
| InChIKey | XXDBAKGNWMUYCJ-UHFFFAOYSA-N[3] | UBJVUCKUDDKUJF-UHFFFAOYSA-N[5] |
Synthesis of Diallyl Selenide
The synthesis of diallyl selenide can be achieved through various routes, often involving the reaction of a selenium nucleophile with an allyl electrophile. The choice of methodology depends on desired yield, purity, and available starting materials. Several methods have been reported, including reactions with in situ generated sodium selenide (Na₂Se) or using phase-transfer catalysis.[7][8]
Synthetic Workflow: Phase-Transfer Catalysis Method
A convenient and high-yield route involves the generation of a selenide anion from elemental selenium in a potassium hydroxide (KOH) and tin(II) chloride (SnCl₂) system under phase-transfer conditions, followed by alkylation with allyl bromide.[7] This method avoids the need for isolating intermediates and provides the final product in good yield.
Caption: Workflow for the synthesis of diallyl selenide via phase-transfer catalysis.
Experimental Protocol
The following protocol is adapted from a reported high-yield synthesis of diallyl selenide.[7]
Materials:
-
Powdered selenium (Se)
-
Potassium hydroxide (KOH)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Benzyltriethylammonium chloride
-
Allyl bromide (CH₂=CHCH₂Br)
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Selenide Anion Generation: In a reaction vessel equipped with a mechanical stirrer and condenser, combine powdered selenium (0.25 mol), potassium hydroxide (1.79 mol), tin(II) chloride dihydrate (0.25 mol), benzyltriethylammonium chloride (0.009 mol), and water (300 ml).
-
Heat the mixture to 85-90 °C and stir vigorously for 1.5 hours. The formation of the selenide anion (Se²⁻) occurs during this step.
-
Alkylation: Allow the mixture to cool to 60-65 °C.
-
Add allyl bromide (0.54 mol) dropwise over a period of 30 minutes.
-
Maintain stirring at 60-65 °C for an additional 1.5 hours to complete the reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Extract the product with pentane (e.g., 2 x 60 ml).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent and evaporate the pentane using a rotary evaporator.
-
Final Purification: Distill the residue under reduced pressure (e.g., 75-77 °C at 50 mmHg) to afford pure diallyl selenide. A yield of approximately 72% can be expected.
Biological Activities and Therapeutic Potential
The primary driver for research into diallyl selenide is its potent biological activity, which significantly surpasses that of its sulfur analogs.[1][2] Its main therapeutic potential lies in cancer chemoprevention.
Anticancer and Chemopreventive Effects
Studies have demonstrated that organoselenium compounds are often superior to their sulfur counterparts in cancer prevention.[1] In a preclinical model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors, diallyl selenide exhibited potent anticarcinogenic activity.[1] When administered prior to carcinogen exposure, DASe was found to be at least 300 times more active than diallyl sulfide (DAS) in inhibiting tumor formation.[1]
Interestingly, the mechanism does not appear to involve altering carcinogen metabolism, as DASe had no effect on the formation of DMBA-DNA adducts in the mammary gland or liver.[1] This suggests that diallyl selenide influences other critical risk-associated events in the carcinogenic process, a mechanistic avenue that warrants further investigation.[1]
Antioxidant and Redox-Modulating Activities
The duality of selenium compounds as both antioxidants and pro-oxidants forms the basis for their application in cancer prevention and treatment.[2] While specific studies on the nonenzymatic antioxidant activity of DASe are limited, related organosulfur compounds like DAS and diallyl disulfide (DADS) exhibit antioxidant properties.[9] It is hypothesized that DASe engages in redox modulation within the cellular environment. The mechanisms of related compounds often involve the induction of Phase II detoxification enzymes and the modulation of cellular redox states, for example, through the Nrf2 pathway, which enhances antioxidant defenses.[10][11]
Proposed Mechanism of Action
While the precise mechanism of diallyl selenide remains to be fully elucidated, insights can be drawn from its more extensively studied sulfur analogs, diallyl sulfide (DAS) and diallyl disulfide (DADS).[1][12] These compounds are known to induce cell cycle arrest (commonly at the G2/M phase), promote apoptosis, and modulate key signaling pathways.[10][13] The anticancer action of DADS, for example, involves upregulating the Bax/Bcl-2 ratio, activating caspases, and suppressing proliferative pathways like MEK-ERK.[10] Given its enhanced potency, DASe likely modulates similar pathways more effectively.
Caption: Hypothesized signaling pathways affected by diallyl selenide in cancer cells.
Safety and Toxicology
Specific, comprehensive toxicological data for diallyl selenide is not widely available.[14] However, as an organoselenium compound, it should be handled with care. Acute selenium poisoning can affect the central nervous system. The safety data for its analog, diallyl sulfide, indicates it is a flammable liquid and can cause skin, eye, and respiratory irritation.[15][16] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated fume hood, are mandatory.
Conclusion and Future Perspectives
Diallyl selenide stands out as a highly potent chemopreventive agent, demonstrating significantly greater efficacy than its natural sulfur analog.[1] Its unique mechanism, which appears to bypass direct interaction with carcinogen-DNA adduct formation, points to novel targets in cancer prevention.[1] Future research should be directed towards elucidating these specific molecular mechanisms, conducting comprehensive toxicological evaluations, and exploring its therapeutic window in various cancer models. The development of diallyl selenide and related "small molecule catalysts" represents a promising frontier in the design of new, highly effective therapies against cancer.[2]
References
-
Title: Chemoprevention of mammary cancer by diallyl selenide, a novel organoselenium compound Source: PubMed URL: [Link]
-
Title: Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity Source: MDPI URL: [Link]
-
Title: SYNTHESIS OF DIALLYL SELENIDE Source: Heteroatom Chemistry URL: [Link]
-
Title: An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment Source: MDPI URL: [Link]
-
Title: Diallyl selenide (C6H10Se) Source: PubChem URL: [Link]
-
Title: Synthesis of Diselenides and Selenides from Elemental Selenium Source: ResearchGate URL: [Link]
-
Title: Molecular mechanisms for the anti-cancer effects of diallyl disulfide Source: PubMed URL: [Link]
-
Title: Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential Source: Frontiers URL: [Link]
-
Title: Selenides and Diselenides Source: ResearchGate URL: [Link]
-
Title: Synthesis of Allyl Selenides by Palladium-Catalyzed Decarboxylative Coupling Source: The Royal Society of Chemistry URL: [Link]
-
Title: Diallyl Sulfide and Cancer: Can a Vegetable Compound Protect Against a Deadly Disease? Source: Upsilon URL: [Link]
-
Title: (Selenides and diselenides) from element selenium Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential Source: PMC URL: [Link]
-
Title: Safety Data Sheet - Diallyl Sulfide Source: Amazon S3 URL: [Link]
-
Title: Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 Source: PMC URL: [Link]
-
Title: REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Diallyl disulfide Source: Wikipedia URL: [Link]
-
Title: Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound Source: ScienceOpen URL: [Link]
-
Title: The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights Source: Frontiers URL: [Link]
-
Title: Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic Source: PubMed URL: [Link]
-
Title: Chemical Properties of Diallyl sulfide (CAS 592-88-1) Source: Cheméo URL: [Link]
-
Title: Diallyl sulfide Source: NIST WebBook URL: [Link]
-
Title: Diphenyl diselenide promotes antioxidant activity and reduces apoptosis, offering hepatorenal protection in Wistar rats exposed to diethyl nitrosamine Source: PubMed URL: [Link]
-
Title: Allyl phenyl selenide Source: PubChem URL: [Link]
-
Title: Diallyl Sulfide Source: PubChem URL: [Link]
-
Title: Diallyl Disulfide Source: PubChem URL: [Link]
Sources
- 1. Chemoprevention of mammary cancer by diallyl selenide, a novel organoselenium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Diallyl selenide (C6H10Se) [pubchemlite.lcsb.uni.lu]
- 4. DIALLYLSELENIDE | 127699-25-6 [chemicalbook.com]
- 5. Diallyl sulfide [webbook.nist.gov]
- 6. Diallyl Sulfide | C6H10S | CID 11617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. fishersci.com [fishersci.com]
